molecular formula C9H13ClN4O B6223462 3-(3-azidopropoxy)aniline hydrochloride CAS No. 2763755-92-4

3-(3-azidopropoxy)aniline hydrochloride

Cat. No. B6223462
CAS RN: 2763755-92-4
M. Wt: 228.7
InChI Key:
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Description

3-(3-azidopropoxy)aniline hydrochloride, also known as 3-APA HCl, is an organic compound used in a variety of scientific research applications. It is a derivative of aniline, an organic compound consisting of a benzene ring and an amino group, and is commonly used as a precursor for the synthesis of other compounds. 3-APA HCl is a versatile and useful compound due to its high reactivity and ability to form strong covalent bonds with other molecules. This makes it a valuable tool for researchers in the fields of biochemistry, organic chemistry, and pharmacology.

Scientific Research Applications

3-(3-azidopropoxy)aniline hydrochloride HCl is a useful reagent in a variety of scientific research applications. It can be used in the synthesis of a variety of compounds, such as heterocycles, amines, and peptides. It is also used in the synthesis of drugs and other pharmaceuticals, as well as in the synthesis of dyes and pigments. In addition, it is used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(3-azidopropoxy)aniline hydrochloride HCl is based on its ability to form strong covalent bonds with other molecules. It can react with a variety of compounds, including amines, alcohols, and carboxylic acids. The reaction is usually facilitated by a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction produces a variety of products, depending on the reactants involved.
Biochemical and Physiological Effects
This compound HCl has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic in animal studies, and it has not been found to be mutagenic or carcinogenic. In addition, it has been found to have antioxidant and anti-inflammatory properties. However, further research is needed to determine the exact biochemical and physiological effects of this compound HCl.

Advantages and Limitations for Lab Experiments

3-(3-azidopropoxy)aniline hydrochloride HCl is a useful reagent for laboratory experiments due to its high reactivity and ability to form strong covalent bonds with other molecules. However, it can be difficult to work with due to its low solubility in water and its tendency to form insoluble precipitates. In addition, it is prone to hydrolysis and oxidation, so it must be handled with care.

Future Directions

The future of 3-(3-azidopropoxy)aniline hydrochloride HCl research is promising, as it has many potential applications. Further research is needed to investigate its biochemical and physiological effects, as well as its potential therapeutic uses. In addition, researchers are exploring its potential uses in drug delivery systems and as a precursor for the synthesis of other compounds. It could also be used in the synthesis of polymers, dyes, and pigments, and as a catalyst for a variety of reactions. Finally, its potential applications in the fields of biochemistry, organic chemistry, and pharmacology should be further explored.

Synthesis Methods

3-(3-azidopropoxy)aniline hydrochloride HCl is typically synthesized by reacting aniline with 3-chloropropanol in the presence of a base catalyst. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide at a temperature of around 30-50°C. The reaction produces a mixture of this compound HCl and this compound, which can then be separated by chromatography or distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-azidopropoxy)aniline hydrochloride involves the reaction of 3-bromoaniline with sodium azide to form 3-azidoaniline, which is then reacted with 3-chloropropyl alcohol to form 3-(3-azidopropoxy)aniline. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-bromoaniline", "sodium azide", "3-chloropropyl alcohol", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-bromoaniline in a solvent such as DMF or DMSO.", "Step 2: Add sodium azide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent such as ether or dichloromethane.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-azidoaniline.", "Step 5: Dissolve 3-azidoaniline in a solvent such as THF or DMF.", "Step 6: Add 3-chloropropyl alcohol and a base such as potassium carbonate to the reaction mixture and stir at room temperature for several hours.", "Step 7: Quench the reaction with water and extract the product with an organic solvent such as ether or dichloromethane.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-(3-azidopropoxy)aniline.", "Step 9: Dissolve 3-(3-azidopropoxy)aniline in hydrochloric acid and stir at room temperature for several hours.", "Step 10: Filter the precipitated product and wash with water to obtain 3-(3-azidopropoxy)aniline hydrochloride." ] }

CAS RN

2763755-92-4

Molecular Formula

C9H13ClN4O

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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